Citicolina

Descripción general

Descripción

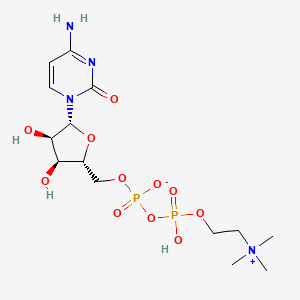

Citicoline, also known as cytidine diphosphate choline, is a naturally occurring compound found in the cells of human and animal tissues, particularly in the organs. It serves as an intermediate in the generation of phosphatidylcholine from choline, a crucial biochemical process in cell membranes. Citicoline is widely recognized for its potential cognitive benefits and is available as a dietary supplement in many countries .

Aplicaciones Científicas De Investigación

Citicoline has a wide range of scientific research applications:

Neurology: It is used to enhance cognitive functions and has shown potential benefits in treating cognitive impairments, stroke recovery, and traumatic brain injury

Ophthalmology: Studies suggest citicoline may protect vision in patients with glaucoma.

General Medicine: Citicoline is used to improve brain metabolism, increase cerebral blood flow, and enhance neuronal repair.

Mecanismo De Acción

Target of Action

Citicoline, also known as cytidine diphosphate-choline (CDP-choline), is an intermediate in the generation of phosphatidylcholine from choline . It primarily targets the brain cells where it plays a crucial role in the synthesis of phospholipids . It is naturally occurring in the cells of human and animal tissue, particularly in the organs .

Mode of Action

Citicoline interacts with its targets by undergoing hydrolysis and dephosphorylation to yield cytidine and choline . These components then enter the brain separately and are used to resynthesize CDP-choline inside brain cells . Citicoline may enhance cellular communication by increasing levels of neurotransmitters . The choline component of citicoline is used to create acetylcholine, which is a neurotransmitter in the human brain .

Biochemical Pathways

Citicoline is involved in the CDP-choline pathway, a common biochemical process in cell membranes . This pathway includes the enzymes cytidine kinase (CK), choline phosphate cytidilyltransferase (CCT), and CDP-choline:1,2-diacylglycerol choline phosphotransferase (CPT) . Citicoline increases the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhances the production of acetylcholine .

Pharmacokinetics

Citicoline is water-soluble, with more than 90% oral bioavailability . Plasma levels of citicoline peak one hour after oral ingestion, and a majority of the citicoline is excreted as CO2 in respiration, with the remaining citicoline being excreted through urine .

Result of Action

Citicoline has neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity . It also increases the length and branch points of dendrites, increasing the overall surface area occupied by neurons, which leads to an increased efficiency of sensory information processing .

Action Environment

The action of citicoline can be influenced by environmental factors. For instance, citicoline fosters an environment conducive to neuroplasticity, the brain’s remarkable capacity to adapt and reorganize in response to experiences and environmental stimuli . This suggests that the efficacy and stability of citicoline’s action can be influenced by the individual’s environment and experiences .

Análisis Bioquímico

Biochemical Properties

Citicoline serves as a choline donor in the metabolic pathways for the biosynthesis of acetylcholine and neuronal membrane phospholipids, chiefly phosphatidylcholine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .

Cellular Effects

Citicoline has profound effects on various types of cells and cellular processes. It influences cell function by enhancing brain metabolism and increasing neurotransmitter levels in the central nervous system . It also increases glutamate uptake by increasing the expression of EAAT2, a glutamate transporter, in rat astrocytes .

Molecular Mechanism

Citicoline exerts its effects at the molecular level through several mechanisms. It increases phosphatidylcholine synthesis and modulates some kinases and sirtuin-1 . It also prevents the loss of cardiolipin, an exclusive inner mitochondrial phospholipid enriched with unsaturated fatty acids, which is essential for mitochondrial electron transport .

Temporal Effects in Laboratory Settings

The effects of citicoline change over time in laboratory settings. It has been shown to have neuroprotective properties due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

Dosage Effects in Animal Models

In animal models, the effects of citicoline vary with different dosages. For instance, citicoline has shown therapeutic effects at several stages of the ischemic cascade in acute ischemic stroke and has demonstrated efficiency in a multiplicity of animal models of acute stroke .

Metabolic Pathways

Citicoline is involved in several metabolic pathways. It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes .

Transport and Distribution

Citicoline and its components, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these cross the blood-brain barrier, they are used to resynthesize citicoline inside brain cells .

Subcellular Localization

The subcellular localization of citicoline is crucial to its activity or function. It is naturally occurring in the cells of human and animal tissue, in particular the organs

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Citicoline can be synthesized through various methods, including microbial fermentation, organic chemical synthesis, and enzymatic synthesis.

Microbial Fermentation: This method involves using microorganisms such as brewer’s yeast mud for biosynthesis.

Organic Chemical Synthesis: This method uses cytosine-5′-diphosphate and ethyleneimine to generate cytosine-5′-diphosphate aminoethyl ester, which is then methylated with methyl iodide.

Enzymatic Synthesis: This method involves the reaction of cytosine-5′-diphosphate and phosphocholine ester condensation.

Industrial Production Methods: Industrial production of citicoline often involves the enzymatic synthesis method due to its efficiency and cost-effectiveness. The process includes the enzymatic synthesis followed by extraction and purification to obtain high-purity citicoline .

Análisis De Reacciones Químicas

Citicoline undergoes various chemical reactions, including:

Hydrolysis: In the intestine, citicoline is hydrolyzed into choline and cytidine.

Phosphorylation: Once absorbed, these components cross the blood-brain barrier and are reformed into citicoline by the enzyme CTP-phosphocholine cytidylyltransferase.

Neuroprotective Reactions: Citicoline preserves cardiolipin and sphingomyelin, restores phosphatidylcholine levels, and stimulates glutathione synthesis and glutathione reductase activity.

Common reagents and conditions used in these reactions include water for hydrolysis and specific enzymes for phosphorylation and neuroprotective reactions. The major products formed are choline, cytidine, and reformed citicoline .

Comparación Con Compuestos Similares

Propiedades

Número CAS |

987-78-0 |

|---|---|

Fórmula molecular |

C14H26N4O11P2 |

Peso molecular |

488.32 g/mol |

Nombre IUPAC |

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25) |

Clave InChI |

RZZPDXZPRHQOCG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)(O)OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

SMILES isomérico |

[H+].C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

SMILES canónico |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

33818-15-4 987-78-0 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

3.7 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5'-Diphosphocholine, Cytidine CDP Choline Choline, CDP Choline, Cytidine Diphosphate Cidifos Citicholine Citicoline Cyticholine Cytidine 5' Diphosphocholine Cytidine 5'-Diphosphocholine Cytidine Diphosphate Choline Diphosphate Choline, Cytidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cytidine-5-diphosphocholine (citicoline) and what is its primary role in the body?

A: Cytidine-5-diphosphocholine (citicoline) is a naturally occurring endogenous nucleoside that serves as an essential intermediate in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, particularly in the brain. []

Q2: How does citicoline exert its neuroprotective effects?

A: Citicoline's neuroprotective effects are attributed to several mechanisms. It acts as a choline donor for acetylcholine synthesis, aids in membrane repair by accelerating phospholipid resynthesis, stabilizes cell membranes, and reduces free radical generation. [] These actions collectively contribute to its neuroprotective properties.

Q3: What are the downstream effects of citicoline administration in the context of cerebral ischemia?

A: Following cerebral ischemia, citicoline has been shown to attenuate the release of arachidonic acid (ArAc) and reduce the loss of essential membrane components like phosphatidylcholine, cardiolipin, and sphingomyelin. [] This protective effect is thought to be mediated by its influence on phospholipase A2 (PLA2) activity.

Q4: Can citicoline influence the levels of antioxidants in the brain?

A: Yes, citicoline has been shown to significantly increase glutathione levels in the brain following transient cerebral ischemia, contributing to its antioxidant and neuroprotective effects. []

Q5: Does citicoline affect angiogenesis, and if so, what is the underlying mechanism?

A: Citicoline has been shown to possess pro-angiogenic properties, specifically promoting the formation of new blood vessels from pre-existing capillaries. [] Research suggests that this effect is mediated through the HER2 signaling pathway, as blocking HER2 inhibits citicoline-induced endothelial tube formation in human brain microvessel endothelial cells (HBMECs). []

Q6: How does citicoline interact with the HER2 signaling pathway to promote angiogenesis?

A: Studies utilizing phospho-protein screening arrays have revealed that citicoline treatment leads to an overexpression of HER2 in HBMECs. [] Blocking HER2 with a specific inhibitor (GW2974) completely abolished the tube-like structure formation induced by citicoline in these cells. [] This suggests that citicoline directly stimulates the HER2 pathway, promoting angiogenesis.

Q7: Does citicoline show any mitogenic or chemotactic effects on endothelial cells?

A: Research suggests that while citicoline promotes angiogenesis, it does not appear to have direct mitogenic or chemotactic effects on human brain microvessel endothelial cells (HBMECs). []

Q8: Beyond angiogenesis, what other beneficial effects does citicoline exhibit on endothelial cells after stroke?

A: Citicoline demonstrates a protective effect against apoptosis in endothelial cells. [] It has been shown to decrease the expression of active caspase-3 and histone H2B (Ser14), both markers of apoptosis, in HBMECs. [] This suggests that citicoline helps in maintaining endothelial cell viability post-stroke.

Q9: How does citicoline impact cell survival pathways in endothelial cells exposed to hypoxic conditions?

A: Citicoline treatment in HBMECs exposed to hypoxia has been shown to decrease the expression of pro-apoptotic genes like BNIP3, BNIP3L, caspases 4, 8 and 9, CIDEB, DFFA, LTBR, TP53BP2, TRADD, and TRAF3. [] Conversely, it was found to induce the expression of anti-apoptotic genes including NAIP, NOD1, TNFRSF25, and TP53. [] These findings indicate a multi-faceted approach by citicoline in enhancing cell survival under hypoxic stress.

Q10: Can citicoline be beneficial in treating methanol intoxication, and what is the evidence?

A: Studies in rat models of methanol intoxication suggest that citicoline might be beneficial in mitigating retinal damage. [] Citicoline treatment increased retinal ganglion cell (RGC) density, reduced ganglion layer edema, upregulated the anti-apoptotic protein bcl-2, and downregulated the pro-apoptotic protein caspase-3. [] These findings point towards a potential protective role of citicoline in ocular methanol intoxication.

Q11: How does citicoline affect retinal ganglion cell density in ethambutol optic neuropathy (EON)?

A: Research indicates that citicoline may help preserve retinal neuron cells in EON. In rat models of EON, citicoline administration led to a higher RGC density compared to those that didn't receive the drug. []

Q12: What is the impact of citicoline on retinal dopamine levels and myopia progression?

A: Citicoline has been found to retard myopia progression in guinea pigs following form deprivation, a model for myopia development. This protective effect is attributed to an increase in retinal dopamine levels. []

Q13: What is the role of citicoline in phospholipid metabolism?

A: Citicoline is a vital intermediary in the synthesis of phosphatidylcholine, a critical phospholipid for cell membrane integrity and function. [, ]

Q14: How does citicoline interact with neurotransmitter systems?

A: Citicoline influences several neurotransmitter systems. It serves as a choline source for acetylcholine synthesis, and research suggests that it may also influence dopamine and glutamate neurotransmitter systems. [, ]

Q15: What are the potential benefits of citicoline in the context of addiction?

A: Preliminary research suggests that citicoline may have beneficial effects in managing addictive disorders. Studies indicate a possible role in reducing craving and cocaine use, and potential benefits for alcohol and cannabis dependence. []

Q16: Is there evidence to suggest that citicoline can improve cognitive function in individuals with traumatic brain injury (TBI)?

A: While preclinical studies and some smaller clinical trials showed promise, a large phase 3 clinical trial (COBRIT) did not find significant improvement in functional and cognitive status among TBI patients treated with citicoline compared to placebo. []

Q17: How does citicoline compare to placebo in improving outcomes for patients with acute ischemic stroke?

A: While some clinical trials have shown potential benefits, a systematic review of randomized controlled trials concluded that there may be little to no difference between citicoline and placebo in terms of all-cause mortality, disability, severe adverse events, functional recovery, and neurological function in acute ischemic stroke patients. []

Q18: Does citicoline administration influence the levels of circulating endothelial progenitor cells (EPCs) in acute ischemic stroke patients?

A: Yes, studies have shown that citicoline treatment, particularly in combination with recombinant tissue-plasminogen activator (rt-PA), leads to a significant increase in circulating EPCs in patients with acute ischemic stroke. []

Q19: Does citicoline offer any protective effects against lead-induced neurotoxicity?

A: In vitro studies using PC12 cells, a neuronal cell line, have shown that citicoline can protect against lead-induced oxidative injury and apoptosis. [] Citicoline treatment was found to decrease lipid peroxidation, increase total thiol groups and total antioxidant power, and regulate the expression of apoptosis-related proteins like Bax, Bcl-2, and caspase-3. []

Q20: Can citicoline attenuate memory impairment in diabetic models?

A: Research suggests that citicoline, alone and in combination with benfotiamine, can improve memory performance in mouse models of streptozotocin-induced diabetic cognitive impairment. []

Q21: Are there any studies evaluating the combined effects of citicoline and other neuroprotective agents in stroke models?

A: Yes, research has explored the synergistic effects of combining citicoline with other agents in experimental stroke models. For instance, a study demonstrated that a combination of low-dose basic fibroblast growth factor (bFGF) and citicoline provided greater neuroprotection than either agent alone in rats with temporary focal cerebral ischemia. []

Q22: What are the observed effects of combining citicoline with magnesium sulfate in experimental stroke models?

A: A study in rats subjected to transient focal cerebral ischemia found that co-administration of citicoline and magnesium sulfate resulted in a significant reduction in infarct size, caspase-3 expression, and apoptotic cell numbers compared to either drug alone, suggesting a synergistic neuroprotective effect. []

Q23: Has the combination of citicoline and nimodipine been investigated for neuroprotection in stroke?

A: Research has shown that the combination of nimodipine and citicoline exerts a synergistic neuroprotective effect in a rat model of focal cerebral ischemia-reperfusion injury, surpassing the efficacy of either drug alone. []

Q24: Is citicoline used in fixed-dose combinations with other drugs, and what are the potential benefits?

A: Yes, citicoline is commercially available in fixed-dose combinations with other drugs like piracetam. This particular combination is prescribed for various conditions, including memory enhancement, cognitive disorders, Parkinsonism, and Alzheimer's disease. [] The combination aims to harness the potential synergistic effects of both drugs on cognitive function and neuroprotection.

Q25: Are there any studies suggesting a potential role for citicoline in glaucoma management?

A: While research is ongoing, some studies propose a possible benefit of citicoline in glaucoma. One study indicated that citicoline eye drops were able to reach the vitreous humor, suggesting a potential route for direct drug delivery to the eye. []

Q26: What are the documented adverse effects associated with citicoline use in clinical trials?

A: Citicoline has demonstrated a favorable safety profile in clinical trials. A systematic review reported that serious or non-serious adverse events were poorly reported in the included trials, and harms may have been underestimated. [] Generally, citicoline is well-tolerated, and no serious side effects have been consistently reported in clinical trials. [, , , ]

Q27: What are the recommended dosages of citicoline based on clinical trial data?

A: Effective dosages of citicoline used in clinical trials range from 500 mg to 2,000 mg per day, administered either orally or intravenously. [, , , , , ]

Q28: What are the pharmacokinetic properties of citicoline?

A: Citicoline exhibits favorable pharmacokinetic properties, including good absorption, high bioavailability with oral dosing, and efficient crossing of the blood-brain barrier. [, ]

Q29: How is citicoline metabolized in the body?

A: Following administration, citicoline is primarily metabolized in the gut wall and liver, breaking down into cytidine and choline, which are then distributed throughout the body. [, ]

Q30: What is the historical context of citicoline use in medicine?

A: Citicoline has been used clinically for several decades, initially investigated and approved for use in stroke treatment in some countries. [] Its use has since expanded to other neurological disorders and cognitive impairments, with ongoing research exploring its full therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.